Dimethyl (3-cyanobenzyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-cyanobenzyl)phosphonate is an organic compound with the molecular formula C10H12NO3P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a benzyl ring substituted with a cyano group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Dimethyl (3-cyanobenzyl)phosphonate can be synthesized through several methods. One common synthetic route involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. For instance, dimethyl phosphite can react with 3-cyanobenzyl chloride under suitable conditions to yield this compound .
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize various phosphonates, including this compound .
Chemical Reactions Analysis
Dimethyl (3-cyanobenzyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized phosphonates.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl (3-cyanobenzyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphonates.
Medicine: Research has explored its potential as a precursor for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: This compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl (3-cyanobenzyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and as a ligand in coordination chemistry. The cyano group can also participate in various chemical reactions, further expanding its utility in synthetic chemistry .
Comparison with Similar Compounds
Dimethyl (3-cyanobenzyl)phosphonate can be compared with other phosphonate esters, such as:
Dimethyl methylphosphonate: A simpler phosphonate ester used as a flame retardant and plasticizer.
Dimethyl phenylphosphonate: Another phosphonate ester with a phenyl group, used in similar applications but with different reactivity due to the aromatic ring.
Dimethyl (4-cyanobenzyl)phosphonate: Similar to this compound but with the cyano group in the para position, affecting its chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
IUPAC Name |
3-(dimethoxyphosphorylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJONTDJAWIVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC(=CC=C1)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.